methyl 2-ethyl-5-methylbenzoate
Description
Methyl 2-ethyl-5-methylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₂. Its structure features a benzoate backbone substituted with an ethyl group at the 2-position and a methyl group at the 5-position of the benzene ring (Figure 1). This compound is synthesized via esterification or alkylation reactions, often involving intermediates such as substituted benzoic acids or their derivatives. Key characterization methods include infrared spectroscopy (IR) to identify ester carbonyl (~1700–1750 cm⁻¹) and alkyl C-H stretches (~2850–2960 cm⁻¹), nuclear magnetic resonance (NMR) for substituent position confirmation, and mass spectrometry (MS) for molecular weight validation .
Properties
CAS No. |
2121931-16-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-5-methylbenzoate can be synthesized through the esterification of 2-ethyl-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Common acid catalysts used in this process include sulfuric acid and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts. These catalysts offer the advantage of being reusable and environmentally friendly, reducing the need for large quantities of liquid acids and minimizing waste production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 2-ethyl-5-methylbenzoic acid.
Reduction: 2-ethyl-5-methylbenzyl alcohol.
Substitution: Various nitro, bromo, or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-ethyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group in this compound increases hydrophobicity compared to methoxy or hydroxy substituents, influencing solubility and bioavailability .
- Spectral Differentiation : The absence of polar groups (e.g., -OH, -Cl) in this compound simplifies its NMR and IR spectra compared to analogs like methyl 5-chloro-2-hydroxybenzoate .
Research Findings and Methodological Considerations
- Similarity Analysis : Computational methods (e.g., Tanimoto coefficient, MACCS fingerprints) classify this compound as structurally dissimilar to polar analogs like methyl 5-chloro-2-hydroxybenzoate (<30% similarity), underscoring divergent applications .
- Analytical Techniques : Spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) determination in quaternary ammonium compounds, could be adapted to study self-assembly behavior of hydrophobic benzoate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
